molecular formula C10H11N5OS B14918536 n-Allyl-2-(5-(thiophen-3-yl)-2h-tetrazol-2-yl)acetamide

n-Allyl-2-(5-(thiophen-3-yl)-2h-tetrazol-2-yl)acetamide

Cat. No.: B14918536
M. Wt: 249.29 g/mol
InChI Key: DQUIYOVHXDKOPP-UHFFFAOYSA-N
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Description

n-Allyl-2-(5-(thiophen-3-yl)-2h-tetrazol-2-yl)acetamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-(5-(thiophen-3-yl)-2h-tetrazol-2-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.

    Allylation: The final step involves the allylation of the intermediate compound to introduce the allyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-(5-(thiophen-3-yl)-2h-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to an amine derivative.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

n-Allyl-2-(5-(thiophen-3-yl)-2h-tetrazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of n-Allyl-2-(5-(thiophen-3-yl)-2h-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiophene and tetrazole rings can bind to enzymes or receptors, modulating their activity. The allyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • n-Allyl-2-(2-(thiophen-3-yl)thiazol-4-yl)acetamide
  • n-Allyl-2-(5-(furan-3-yl)-2h-tetrazol-2-yl)acetamide

Uniqueness

n-Allyl-2-(5-(thiophen-3-yl)-2h-tetrazol-2-yl)acetamide is unique due to the combination of the thiophene and tetrazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H11N5OS

Molecular Weight

249.29 g/mol

IUPAC Name

N-prop-2-enyl-2-(5-thiophen-3-yltetrazol-2-yl)acetamide

InChI

InChI=1S/C10H11N5OS/c1-2-4-11-9(16)6-15-13-10(12-14-15)8-3-5-17-7-8/h2-3,5,7H,1,4,6H2,(H,11,16)

InChI Key

DQUIYOVHXDKOPP-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CN1N=C(N=N1)C2=CSC=C2

Origin of Product

United States

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